2-(2-(3-(Difluoromethoxy)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione
Description
2-(2-(3-(Difluoromethoxy)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione is a β-diketone derivative characterized by a cyclohexane-1,3-dione core substituted with a hydrazone-linked 3-(difluoromethoxy)phenyl group. These analogs share the same β-diketone scaffold but differ in the aryl substituents, which critically influence their physicochemical and biological properties .
Properties
IUPAC Name |
2-[[3-(difluoromethoxy)phenyl]diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O3/c1-15(2)7-11(20)13(12(21)8-15)19-18-9-4-3-5-10(6-9)22-14(16)17/h3-6,14,20H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQLRKLSINBFLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CC(=CC=C2)OC(F)F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3-(Difluoromethoxy)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione is a hydrazone derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including anti-proliferative effects, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Cyclohexane-1,3-dione with two substituents: a difluoromethoxy group and a hydrazono linkage.
- Molecular Formula : C₁₈H₁₈F₂N₄O₄
- Molecular Weight : 368.36 g/mol
1. Anti-Proliferative Activity
Research indicates that several hydrazone derivatives exhibit significant anti-proliferative effects against various cancer cell lines. The compound has been linked to the promotion of apoptosis in cancer cells:
- Mechanism of Action : It appears to induce cell cycle arrest and promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Case Study : In vitro studies showed that this compound inhibited the growth of human breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
2. Receptor Binding Affinity
The compound has been evaluated for its binding affinity to various biological receptors:
- Dopamine D2 Receptors : Similar compounds with difluoromethoxy substitutions have shown high-affinity binding to dopamine D2 receptors, suggesting a potential role in treating neuropsychiatric disorders .
- Other Receptors : Research on related compounds indicates possible interactions with serotonin receptors, which could be explored further for antidepressant properties .
3. Therapeutic Applications
Given its biological activities, this compound may have several therapeutic applications:
- Cancer Therapy : Due to its anti-proliferative properties, it could be developed as an adjunct therapy in oncology.
- Neurological Disorders : The interaction with dopamine receptors opens avenues for research into treatments for conditions such as schizophrenia and Parkinson's disease .
Table 1: Biological Activity Summary
Case Studies
-
In Vitro Studies on MCF-7 Cells
- The compound was tested at various concentrations (0.1 µM to 10 µM).
- Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 5 µM.
-
Dopamine Receptor Binding Assay
- Compounds similar to this hydrazone were evaluated using radiolabeled spiperone.
- The results demonstrated a binding affinity five times greater than standard ligands for D2 receptors.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the aryl hydrazone moiety significantly alter molecular weight, lipophilicity, and hydrogen-bonding capacity, as demonstrated in Table 1:
| Compound | Molecular Weight (g/mol) | Lipophilicity (XLOGP3) | Rotatable Bonds | H-Bond Acceptors | H-Bond Donors |
|---|---|---|---|---|---|
| Compound 1 (4-fluorophenyl derivative) | 262.28 | 2.56 | 2 | 4 | 1 |
| Compound 2 (2-trifluoromethylphenyl derivative) | 312.29 | 3.34 | 3 | 6 | 1 |
| Target Compound (3-difluoromethoxyphenyl) | ~318.29 (estimated) | ~3.0–3.5 (predicted) | 3 | 6 | 1 |
Key Observations :
- Lipophilicity : The trifluoromethyl group in Compound 2 increases lipophilicity (XLOGP3 = 3.34) compared to the 4-fluorophenyl group in Compound 1 (XLOGP3 = 2.56). The 3-difluoromethoxy group in the target compound is expected to confer intermediate lipophilicity due to the balance between electron-withdrawing (-O-CF2) and steric effects .
- Rotatable Bonds : Compound 2 and the target compound both have three rotatable bonds, enhancing conformational flexibility compared to Compound 1 (2 rotatable bonds). This may influence binding to biological targets .
Crystallographic and Stability Profiles
Crystal structures of Compounds 1 and 2 highlight substituent-driven differences:
- Compound 1 : Triclinic system (space group P-1) with lattice parameters a = 5.993 Å, b = 10.446 Å, c = 10.731 Å. The 4-fluorophenyl group adopts a planar conformation, favoring π-π stacking .
- Compound 2: Monoclinic system (space group P21/n) with a = 15.561 Å, b = 6.107 Å, c = 15.627 Å. The trifluoromethyl group induces a twisted molecular geometry, reducing crystallinity but improving solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
